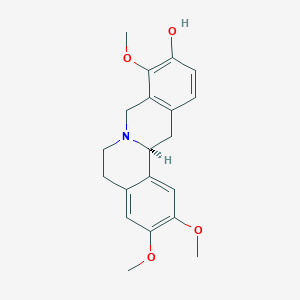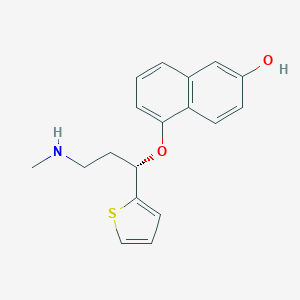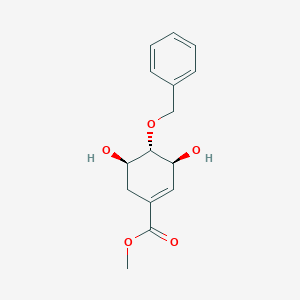
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one
Vue d'ensemble
Description
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one, also known as TCAP, is a synthetic organic compound that has been used in various scientific research applications. TCAP is a chlorinated hydrocarbon with a molecular formula of C8H7Cl3O and a molecular weight of 218.5 g/mol. It is a colorless solid that is soluble in water and other organic solvents. TCAP has been used in a wide range of research applications, including as a reagent in organic synthesis, as a catalyst in production of polymers, and as a biological probe.
Applications De Recherche Scientifique
Natural Derivative Pigments : Compounds such as 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, derived from distinct bacteria species, demonstrate a range of biological behaviors and are gaining popularity in various industries, including textiles, medicine, and cosmetics. These compounds have shown anti-cancer and antibiotic actions, with applications in pharmaceuticals due to their antioxidant, antitumor, anti-trypanocidal, antibacterial, anti-ulcerogenic, anticancer, and immunomodulatory activities (Ishani, Isita, & Vijayakumar, 2021).
Structurally Diverse Libraries : Alkylation and ring closure reactions using related compounds have been explored to generate structurally diverse libraries of compounds with potential applications in drug discovery and material science (G. Roman, 2013).
Microwave-Assisted Synthesis : Efficient microwave-assisted methods have been developed for synthesizing related polysubstituted 4H-Pyran derivatives, demonstrating potential in anticancer applications due to their efficacy against various human cancer cell lines (S. Hadiyal et al., 2020).
Antimicrobial and Anticancer Agents : Synthesis of pyrrole-based chalcones and their evaluation for antimicrobial and anticancer activities reveal potential for developing new potent agents in these areas (A. Özdemir et al., 2017).
Metal-Free Synthesis in Aqueous Medium : An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives in an aqueous medium has been developed, highlighting greener approaches in chemical synthesis (Amrendra Kumar, Rāmānand, & Tadigoppula, 2017).
Electrochemical Properties and Applications : The electrochemical properties of related compounds like star-shaped pyrrole monomers have been investigated for applications in electrochromic devices (M. Ak, M. Ak, & Toppare, 2006).
Propriétés
IUPAC Name |
1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2/c1-2-7(14)5-3-6(13-4-5)8(15)9(10,11)12/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFRWWWCIWDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377660 | |
| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111468-90-7 | |
| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

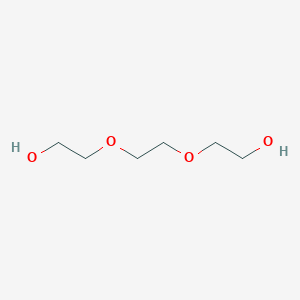

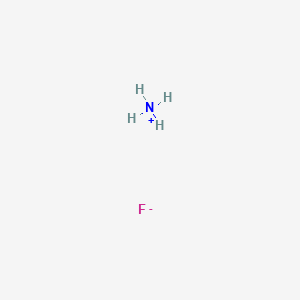

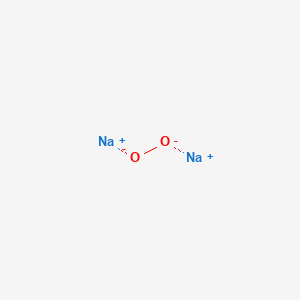
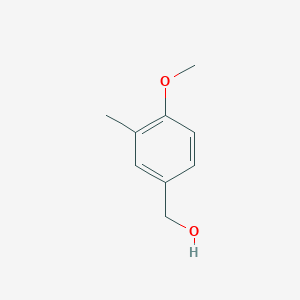

![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)

